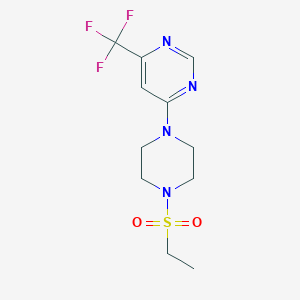

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-ethylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2S/c1-2-21(19,20)18-5-3-17(4-6-18)10-7-9(11(12,13)14)15-8-16-10/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKQUOCFTUQJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as ethylsulfonyl chloride, under basic conditions.

Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a suitable aldehyde or ketone and a guanidine derivative.

Substitution Reactions: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrimidine, including those with trifluoromethyl and piperazine moieties, exhibit promising anticancer properties. Specifically, compounds similar to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine have been evaluated for their efficacy against various cancer cell lines.

- Case Study : A study synthesized a series of trifluoromethyl pyrimidine derivatives and tested them against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines. The results showed moderate anticancer activity, suggesting that modifications to the pyrimidine structure could enhance efficacy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | PC3 | 5.0 |

| Compound B | K562 | 7.5 |

| Compound C | HeLa | 6.0 |

| Compound D | A549 | 8.0 |

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that certain pyrimidine derivatives can inhibit the growth of pathogenic fungi and bacteria.

- Case Study : In vitro tests revealed that some trifluoromethyl pyrimidine derivatives demonstrated significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml, surpassing traditional antifungal agents .

| Pathogen | Inhibition Rate (%) at 50 μg/ml |

|---|---|

| B. cinerea | 96.76 |

| S. sclerotiorum | 82.73 |

Agricultural Applications

2.1 Insecticidal Activity

The compound's structural features suggest potential use as an insecticide. Research indicates that derivatives can exhibit insecticidal effects against pests such as Mythimna separata and Spodoptera frugiperda.

- Case Study : A synthesized series of trifluoromethyl pyrimidine derivatives were tested for insecticidal properties, showing moderate efficacy compared to established insecticides like chlorantraniliprole .

| Insect Species | Mortality Rate (%) at 500 μg/ml |

|---|---|

| M. separata | 65 |

| S. frugiperda | 70 |

Mechanistic Insights

Understanding the mechanisms through which these compounds exert their biological effects is crucial for further development.

3.1 Target Identification

Research has suggested that the mechanism of action may involve inhibition of specific enzymes or pathways associated with cancer cell proliferation and microbial metabolism.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Position and Polarity: The ethylsulfonyl-piperazine group in the target compound (position 4) provides a balance of hydrophilicity and hydrogen-bonding capacity, unlike the 1,3-dimethylpyrazole in CAS 1005694-21-2, which is less polar .

Biological Activity :

- Piperazine-containing analogs (e.g., target compound and CAS 861409-87-2) are more likely to interact with charged residues in enzyme active sites, whereas pyrazole derivatives (e.g., CAS 1005694-21-2) may favor hydrophobic pockets .

Synthetic Accessibility: Ethylsulfonyl and trifluoromethyl groups are synthetically challenging but improve drug-like properties.

Biological Activity

The compound 4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to an ethylsulfonyl group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potentially increasing bioavailability. The piperazine ring is known for its role in modulating receptor activity, particularly in neurological and oncological contexts.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast cancer cells with an IC50 value comparable to established chemotherapeutics:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 18 |

| Olaparib | MCF-7 (Breast Cancer) | 57.3 |

These findings suggest that the compound may act as a PARP inhibitor , enhancing DNA damage response mechanisms in cancer cells .

Synthesis and Optimization

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Core : The initial step typically involves the condensation of appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : Subsequent reactions introduce the ethylsulfonyl and trifluoromethyl groups, often requiring specific catalysts or reagents to achieve desired yields.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

- A study evaluated a series of piperazine derivatives, revealing that modifications at the piperazine nitrogen significantly affected their anticancer properties, suggesting that structural optimization could enhance efficacy .

- Another investigation focused on the compound's interaction with PARP1, showing that it could inhibit PARP activity effectively, leading to increased apoptosis in cancer cells .

Q & A

Q. What are the key synthetic pathways for 4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:

- Step 1 : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using Pd catalysts).

- Step 2 : Attachment of the ethylsulfonyl-piperazine moiety through SN2 displacement or Mitsunobu coupling, requiring precise temperature control (0–60°C) and solvents like DMF or THF .

- Characterization : Intermediates are validated using ¹H/¹³C NMR to confirm regioselectivity and LC-MS to assess purity (>95%). For sulfonyl groups, FT-IR (stretching at ~1150–1300 cm⁻¹ for S=O) is critical .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : Resolves piperazine ring conformation and sulfonyl group orientation. For example, splitting patterns in ¹H NMR indicate axial vs. equatorial substitution on piperazine .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄F₃N₅O₂S) and detects isotopic patterns for fluorine/chlorine .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between pyrimidine and piperazine rings, which affects bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of the piperazine ring?

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the electrophilic sulfur center .

- Temperature Control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., over-sulfonylation), followed by gradual warming to room temperature .

- Workup : Aqueous NaHCO₃ extraction removes unreacted sulfonyl chloride, improving purity without column chromatography .

Q. What strategies resolve contradictions in biological activity data across studies?

- Target-Specific Assays : Use radioligand binding assays (e.g., for dopamine or serotonin receptors) to differentiate off-target effects. For example, the ethylsulfonyl group may enhance affinity for GPCRs but inhibit kinase activity .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if discrepancies in IC₅₀ values arise from rapid degradation in certain models .

- Crystallographic Docking : Compare binding poses in protein structures (e.g., PDB 4EH4) to identify steric clashes caused by trifluoromethyl/pyrimidine orientation .

Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic profile?

- Lipophilicity : The sulfonyl group reduces logP by ~0.5 units (measured via HPLC), improving aqueous solubility but potentially limiting blood-brain barrier penetration .

- Metabolism : In vitro CYP450 assays (e.g., CYP3A4) show the ethylsulfonyl moiety slows oxidative metabolism, extending half-life in hepatic models .

- Protein Binding : Surface plasmon resonance (SPR) reveals ~85% binding to serum albumin, which may require dose adjustments in vivo .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Exothermic Reactions : Sulfonylation and trifluoromethylation are highly exothermic. Use jacketed reactors with controlled cooling to prevent thermal runaway .

- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for large-scale batches. Monitor purity via inline UV during crystallization .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 sulfonyl chloride:piperazine) to minimize di-sulfonylated impurities detected via TLC .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize analogs with methylsulfonyl or cyclopropylsulfonyl groups to assess sulfonyl size impact on receptor affinity .

- Pyrimidine Substitution : Introduce halogens (Cl, Br) at the 2-position to evaluate electronic effects on π-π stacking in target binding pockets .

- Piperazine Ring Rigidity : Replace piperazine with piperidine or morpholine to study conformational flexibility requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.